molecular formula C17H19ClN4O3S B2642458 Ethyl 4-(2-((3-chlorophenyl)amino)thiazole-4-carbonyl)piperazine-1-carboxylate CAS No. 1203251-08-4

Ethyl 4-(2-((3-chlorophenyl)amino)thiazole-4-carbonyl)piperazine-1-carboxylate

Cat. No.: B2642458
CAS No.: 1203251-08-4
M. Wt: 394.87
InChI Key: HNMGPNWKSMSKEU-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((3-chlorophenyl)amino)thiazole-4-carbonyl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound is of interest in various fields of scientific research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-((3-chlorophenyl)amino)thiazole-4-carbonyl)piperazine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-((3-chlorophenyl)amino)thiazole-4-carbonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated precursors, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Ethyl 4-(2-((3-chlorophenyl)amino)thiazole-4-carbonyl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((3-chlorophenyl)amino)thiazole-4-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may target bacterial enzymes involved in cell wall synthesis, resulting in antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(2-((3-chlorophenyl)amino)thiazole-4-carbonyl)piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct biological activities. Its thiazole and piperazine moieties contribute to its diverse pharmacological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

ethyl 4-[2-(3-chloroanilino)-1,3-thiazole-4-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O3S/c1-2-25-17(24)22-8-6-21(7-9-22)15(23)14-11-26-16(20-14)19-13-5-3-4-12(18)10-13/h3-5,10-11H,2,6-9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNMGPNWKSMSKEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CSC(=N2)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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